molecular formula C12H18ClN B8365219 2-(3-Chloro-1-methylpentyl)phenylamine

2-(3-Chloro-1-methylpentyl)phenylamine

Cat. No.: B8365219
M. Wt: 211.73 g/mol
InChI Key: ODJSDCDBHWIZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-1-methylpentyl)phenylamine is a synthetic organic compound featuring both an aryl amine and a branched alkyl chloride chain, making it a versatile intermediate for chemical synthesis and pharmacological research. The amine group serves as a common handle for further functionalization, while the chloro substituent on the alkyl chain offers a site for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures . Researchers value this compound as a key precursor in developing novel ligands for receptor studies and in the synthesis of specialized fine chemicals. As a reference standard, it aids in analytical method development and compound identification. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and conduct all risk assessments pertinent to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

2-(4-chlorohexan-2-yl)aniline

InChI

InChI=1S/C12H18ClN/c1-3-10(13)8-9(2)11-6-4-5-7-12(11)14/h4-7,9-10H,3,8,14H2,1-2H3

InChI Key

ODJSDCDBHWIZTG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C1=CC=CC=C1N)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 3 Chloro 1 Methylpentyl Phenylamine

Reactivity of the Arylamine Functional Group

The chemical behavior of 2-(3-Chloro-1-methylpentyl)phenylamine is dominated by the arylamine functional group (-NH2) attached to the phenyl ring. This group strongly influences the molecule's reactivity, particularly in electrophilic aromatic substitution and reactions involving the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino (-NH2) group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgbyjus.com It donates electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and making it significantly more reactive than benzene (B151609). chemistrysteps.commasterorganicchemistry.com This activation is directed primarily to the ortho and para positions relative to the amino group. byjus.com

In the case of this compound, the molecule already has a bulky alkyl substituent at the ortho position.

Directing Effects : The amino group strongly directs incoming electrophiles to the para position (position 4) and the other ortho position (position 6). The existing ortho-alkyl group provides some steric hindrance, which may favor substitution at the less hindered para position. chemistrysteps.com The combination of the activating amino group and the electron-donating alkyl group enhances the ring's reactivity. wikipedia.org

Reaction Types : Common electrophilic aromatic substitution reactions that anilines undergo include halogenation, nitration, and sulfonation. wikipedia.orgbyjus.com However, direct nitration and sulfonation can be complicated by the basicity of the amino group, which can be protonated in the strongly acidic reaction conditions, forming an anilinium ion. The -NH3+ group is a deactivating, meta-directing group. byjus.com To achieve para-substitution, the amine is often first protected by acylation. chemistrysteps.com

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the arylamine makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation : Primary arylamines can be alkylated by reacting them with alkyl halides. This process can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more reactive than the starting primary amine. The reaction of this compound with an alkylating agent (e.g., methyl iodide) would yield the corresponding N-alkyl and N,N-dialkyl derivatives. Catalytic methods using alcohols as alkylating agents in the presence of iridium or ruthenium complexes have also been developed for aniline (B41778) derivatives. nih.gov

N-Acylation : The reaction with acyl chlorides or acid anhydrides is a common method to produce N-arylamides. This reaction is typically straightforward and is often used to temporarily protect the amino group, reducing its activating effect and preventing side reactions during electrophilic aromatic substitution on the ring. chemistrysteps.com

A summary of representative N-alkylation reactions for substituted anilines is presented below.

Aniline SubstrateAlkylating AgentCatalyst/ConditionsProduct(s)
AnilineBenzyl (B1604629) AlcoholIridium Complex (e.g., 2b)N-Benzylaniline
4-MethylanilineBenzyl AlcoholIridium Complex (e.g., 2b)N-Benzyl-4-methylaniline
AnilineAlkyl HalidesIonic Liquids (e.g., [bmim][PF6])N-Monoalkylanilines

This table presents generalized data for aniline derivatives to illustrate the N-alkylation process. nih.gov Specific yields for this compound would require experimental investigation.

Diazotization and Subsequent Transformations

Primary arylamines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl at low temperatures (0–5 °C), to form diazonium salts. researchgate.netquora.com This process is known as diazotization. The resulting aryl diazonium salt is a versatile intermediate in organic synthesis.

The reaction for this compound would proceed as follows: C12H17ClN + NaNO2 + 2HCl → [C12H16ClN2]+Cl- + NaCl + 2H2O

The ortho-alkyl substituent may influence the reaction rate, but diazotization is generally a robust reaction for most anilines. quora.comacs.org The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. quora.com

Potential Transformations of the Diazonium Salt:

Sandmeyer Reactions : Replacement by -Cl, -Br, -CN using Cu(I) salts.

Schiemann Reaction : Replacement by -F using HBF4.

Gattermann Reaction : Replacement by halides using copper powder.

Hydrolysis : Replacement by -OH upon heating in water.

Reduction : Replacement by -H using hypophosphorous acid (H3PO2).

Chlorination Reactions of the Amine Moiety and Aromatic Ring

The reaction of anilines with chlorinating agents can be complex, involving initial attack at the nitrogen atom followed by rearrangement to the aromatic ring.

Anilines react with chlorinating agents, such as calcium hypochlorite, to form N-chloroanilines as intermediates. acs.org The primary amine can form both a monochlorinated (N-chloramine) and a dichlorinated (N-dichloramine) species. The nitrogen atom, being the most nucleophilic site, is attacked first by the electrophilic chlorine. acs.org Studies have provided conclusive evidence for the existence of these N-chloro intermediates, which can be stable enough to be detected under certain conditions (e.g., at 0°C in CCl4). acs.org

N-chlorinated aniline intermediates are often unstable and can undergo rearrangement to form ring-chlorinated products. scite.ai This acid-catalyzed, intermolecular process is known as the Orton rearrangement. researchgate.netwalshmedicalmedia.com In this rearrangement, the chlorine atom migrates from the nitrogen to the ortho and para positions of the aromatic ring. researchgate.net

For this compound, the N-chloro intermediate would likely rearrange to place the new chlorine atom at the para position (4-position) and the available ortho position (6-position). The presence of an existing ortho-alkyl group would sterically hinder substitution at that site and likely favor the formation of the 4-chloro and 6-chloro isomers. This rearrangement is promoted in acidic media. walshmedicalmedia.com

Influence of pH and Substituent Effects on Chlorination Kinetics

The chlorination of the aromatic ring in this compound is an electrophilic aromatic substitution reaction. The kinetics of this reaction are significantly influenced by pH and the nature of substituents on the aniline ring.

The amino group of the aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, under acidic conditions, the amino group is protonated to form an anilinium ion. This protonated form is strongly deactivating and a meta-director. Consequently, the rate of chlorination is highly pH-dependent. In strongly acidic solutions, the reaction rate is significantly retarded due to the predominance of the unreactive anilinium species. As the pH increases, the concentration of the free amine increases, leading to a faster reaction rate.

The alkyl substituent at the 2-position of the phenylamine ring also exerts a steric and electronic effect. The 1-methylpentyl group is an electron-donating group (EDG) through an inductive effect, which further activates the aromatic ring towards electrophilic attack. However, its bulkiness can sterically hinder the approach of the electrophile to the ortho positions.

The table below summarizes the expected qualitative effects of pH and substituents on the chlorination of this compound.

ConditionPredominant SpeciesActivating/Deactivating EffectDirecting EffectExpected Reaction Rate
Low pH Anilinium ionStrongly DeactivatingmetaVery Slow
Neutral to High pH Free AnilineStrongly Activatingortho, paraFast
Alkyl Substituent -Activating (Inductive)ortho, paraEnhances Rate
Steric Hindrance --Hinders ortho attackMay favor para substitution

Detailed kinetic studies on substituted anilines have shown that the reaction is often first order with respect to both the aniline and the chlorinating agent. core.ac.uk The specific rate constants would depend on the exact chlorinating agent used (e.g., Cl₂, HOCl, N-chlorosuccinimide) and the reaction conditions. researchgate.netresearchgate.net

Reactivity of the Chiral Chloroalkyl Side Chain

The chloroalkyl side chain possesses a chiral center at the carbon bearing the chlorine atom, which introduces stereochemical considerations into its reactions. The reactivity of this side chain is primarily centered around the carbon-chlorine bond.

The chlorinated carbon is a secondary carbon, making it susceptible to nucleophilic substitution through both SN1 and SN2 pathways. The choice of mechanism is influenced by the nucleophile, solvent, and temperature.

SN2 Reactions : A strong, non-bulky nucleophile in a polar aprotic solvent would favor an SN2 mechanism. This would result in the inversion of stereochemistry at the chiral center.

SN1 Reactions : In the presence of a weak nucleophile in a polar protic solvent, an SN1 mechanism may be favored. This pathway proceeds through a planar carbocation intermediate, which would lead to a racemic mixture of substitution products.

SNi Reactions : The internal nucleophilic participation of the amino group is also a possibility, leading to an SNi (substitution nucleophilic internal) type mechanism, which will be discussed further in the context of intramolecular cyclization.

The relative rates of these substitution reactions are dependent on the stability of the potential carbocation intermediate and the steric accessibility of the chlorinated carbon.

In the presence of a strong, sterically hindered base, elimination reactions can compete with substitution to form alkenes. libretexts.orglibretexts.org The 3-chloro-1-methylpentyl side chain can undergo dehydrohalogenation via E1 or E2 mechanisms. youtube.commsu.edu

E2 Reactions : A strong, non-nucleophilic base would favor a concerted E2 elimination. This reaction is stereospecific and requires an anti-periplanar arrangement of a proton and the chlorine leaving group. The major and minor alkene products would be determined by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene, particularly with bulky bases).

E1 Reactions : Under conditions that favor carbocation formation (polar protic solvent, weak base), an E1 mechanism can occur, often in competition with SN1 reactions.

The alkane chain can be modified through various reactions, although these are generally less facile than reactions at the C-Cl bond or the aniline ring.

Oxidation : Strong oxidizing agents could potentially oxidize the alkyl chain, but such conditions would likely also oxidize the aniline ring, leading to a complex mixture of products. More selective oxidation would be challenging.

Reduction : The chlorine atom can be removed via reductive dehalogenation using reagents like tributyltin hydride or catalytic hydrogenation. This would yield 2-(1-methylpentyl)phenylamine.

Intramolecular Cyclization and Rearrangement Pathways

The presence of the nucleophilic amino group and the electrophilic chloroalkyl side chain within the same molecule allows for the possibility of intramolecular cyclization. mdpi.com The amino group can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a heterocyclic ring system. This is a type of intramolecular SN2 reaction.

Depending on the conformation of the side chain, either a five-membered pyrrolidine (B122466) ring or a six-membered piperidine (B6355638) ring could potentially be formed. The relative rates of these cyclization pathways are governed by Baldwin's rules, which generally favor the formation of five- and six-membered rings. The specific product would depend on the transition state energies for the respective ring closures.

Investigation of Reaction Mechanisms and Transition States

A detailed investigation of the reaction mechanisms for this compound would involve a combination of experimental and computational methods.

Kinetic Isotope Effects : By substituting hydrogen atoms at key positions with deuterium (B1214612), one could probe the nature of the transition states in both the aromatic chlorination and the side-chain elimination reactions.

Stereochemical Analysis : The stereochemical outcome of nucleophilic substitution reactions on the chiral chloroalkyl side chain would provide definitive evidence for the prevalence of SN1 or SN2 mechanisms.

Computational Modeling : Density Functional Theory (DFT) calculations could be employed to model the transition state structures and energies for the various possible reaction pathways, including electrophilic aromatic substitution, nucleophilic substitution, elimination, and intramolecular cyclization. This would provide valuable insights into the preferred reaction pathways and the factors controlling regioselectivity and stereoselectivity.

For instance, in the intramolecular cyclization, computational studies could help determine the relative activation barriers for the formation of the five-membered versus the six-membered ring, thus predicting the major cyclization product.

Kinetic Studies of Key Transformations

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants. A plausible transformation for this compound is an intramolecular cyclization, where the phenylamine nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the chlorine. This would result in the formation of a substituted heterocyclic compound.

To study the kinetics of this transformation, the reaction would be monitored over time. The concentration of the reactant, this compound, could be measured using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By determining the initial rate of the reaction at various starting concentrations of the reactant, a rate law can be established. The rate law is an equation that links the reaction rate with the concentrations of the reactants.

For an intramolecular reaction, the rate is expected to depend on the concentration of the single reactant. The general form of the rate law would be:

Rate = k[this compound]ⁿ

Here, 'k' is the rate constant and 'n' is the order of the reaction with respect to the reactant. By analyzing the initial rate data, the value of 'n' can be determined.

Hypothetical Kinetic Data for Intramolecular Cyclization

ExperimentInitial Concentration of this compound (mol/L)Initial Rate (mol/L·s)
10.0501.5 x 10⁻⁵
20.1003.0 x 10⁻⁵
30.2006.0 x 10⁻⁵

From this hypothetical data, doubling the initial concentration doubles the initial rate, indicating that the reaction is first-order with respect to this compound (n=1). The rate law would therefore be: Rate = k[this compound].

Elucidation of Rate-Determining Steps

For the proposed intramolecular cyclization of this compound, a first-order rate law is consistent with a unimolecular rate-determining step. Two primary nucleophilic substitution mechanisms could account for this: Sₙ1 and Sₙ2.

Sₙ1-type Mechanism: The rate-determining step would be the slow, unimolecular ionization of the carbon-chlorine bond to form a secondary carbocation intermediate. This is followed by a rapid attack from the amine nucleophile. ucsb.eduksu.edu.sa

Sₙ2-type Mechanism: In an intramolecular context, the rate-determining step would involve a single, concerted step where the amine nucleophile attacks the electrophilic carbon as the chloride ion departs. This process, while involving two reacting centers within the same molecule, is kinetically first-order because it is a unimolecular event. chemguide.co.ukksu.edu.sa

Proposed Elementary Steps for Cyclization

MechanismStep 1 (Rate-Determining)Step 2 (Fast)
Sₙ1-type Slow ionization of the C-Cl bond to form a carbocation intermediate.Rapid nucleophilic attack by the amine group on the carbocation.
Sₙ2-type Concerted nucleophilic attack by the amine and departure of the chloride leaving group in a single step.N/A

While the first-order kinetics alone may not definitively distinguish between an intramolecular Sₙ1 and Sₙ2 pathway, it confirms that the slow step involves only one molecule of the reactant. Further experiments, such as studying the effect of solvent polarity or substituent effects on the phenyl ring, would be necessary to differentiate between these two pathways.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. researchgate.netbeilstein-journals.org By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), its fate can be tracked using mass spectrometry or NMR spectroscopy.

This method is particularly useful for investigating whether competing reaction pathways exist. For instance, alongside the intramolecular substitution, an elimination reaction (E2 mechanism) could potentially occur, where a base removes a proton from a carbon adjacent to the C-Cl bond, forming an alkene. masterorganicchemistry.com

To probe this possibility, a kinetic isotope effect (KIE) study could be performed. This involves synthesizing this compound with deuterium at the C2 position (adjacent to the C-Cl bond). The rate of reaction for this deuterated compound would then be compared to the rate for the non-deuterated compound.

In an E2 reaction, the C-H bond is broken in the rate-determining step. masterorganicchemistry.com Because a C-D bond is stronger than a C-H bond, a reaction involving C-D bond cleavage will be slower. This results in a "primary kinetic isotope effect," where the ratio of rate constants (kH/kD) is significantly greater than 1. If the C-H bond is not broken in the rate-determining step (as in the Sₙ1 or Sₙ2 cyclization pathways), the kH/kD ratio would be close to 1. ias.ac.in

Hypothetical Kinetic Isotope Effect Data

CompoundRate Constant (k) at 300 K (s⁻¹)Kinetic Isotope Effect (kH/kD)
Normal (C-H)3.0 x 10⁻⁴1.05
Deuterated (C-D)2.85 x 10⁻⁴

The hypothetical KIE value of 1.05 is close to unity, suggesting that the C-H bond at the C2 position is not significantly broken in the rate-determining step. This result would provide strong evidence against a competing E2 elimination pathway under these specific reaction conditions and would further support an intramolecular nucleophilic substitution mechanism. ias.ac.in

Advanced Spectroscopic and Stereochemical Characterization of 2 3 Chloro 1 Methylpentyl Phenylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for determining the molecular structure of organic compounds. For complex stereochemical assignments, advanced multi-dimensional and specialized NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are fundamental for unambiguously establishing the covalent framework of 2-(3-Chloro-1-methylpentyl)phenylamine by mapping out scalar (through-bond) and dipolar (through-space) couplings. slideshare.netepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is used to trace the connectivity of the entire alkyl chain. For instance, the methine proton at C1 would show a cross-peak with the protons of the adjacent methyl group and the methylene (B1212753) protons at C2. Similarly, the C2 protons would correlate with the C1 and C3 protons, and so on, allowing for the complete assignment of the pentyl chain proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com It provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons. This is crucial for differentiating between the various CH, CH₂, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. This technique is vital for connecting different fragments of the molecule. Key correlations would include the coupling from the C1-methyl protons to the C1 and C2 carbons, and critically, the correlation from the C1 methine proton to the C2' carbon of the phenylamine ring, which confirms the attachment point of the alkyl chain to the aromatic ring.

The data below illustrates the expected 2D NMR correlations for the structural elucidation of the compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Position δ ¹³C (ppm) δ ¹H (ppm) Key COSY (¹H-¹H) Cross-Peaks Key HMBC (¹H-¹³C) Cross-Peaks
C1-CH 52.1 3.15 (m) C1-CH₃, C2-H₂ C2, C1-CH₃, C2'
C1-CH₃ 20.5 1.25 (d) C1-H C1, C2
C2-CH₂ 38.9 1.80 (m), 1.65 (m) C1-H, C3-H C1, C3, C4
C3-CH 65.4 4.10 (m) C2-H₂, C4-H₂ C2, C4, C5
C4-CH₂ 41.2 1.75 (m), 1.60 (m) C3-H, C5-H₃ C2, C3, C5
C5-CH₃ 13.8 0.95 (t) C4-H₂ C3, C4
C1' 145.2 - - C2', C6', C1-H
C2' 118.6 6.70 (d) C3'-H C1', C4', C6', C1-H
C3' 129.0 7.15 (t) C2'-H, C4'-H C1', C5'
C4' 116.5 6.80 (t) C3'-H, C5'-H C2', C6'
C5' 127.3 7.05 (t) C4'-H, C6'-H C1', C3'

To determine the enantiomeric excess (ee) of a sample, the enantiomers must be made diastereotopic in the NMR spectrum. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov For a primary amine like this compound, a CSA such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) can be used. The CSA forms transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the amine through intermolecular interactions like hydrogen bonding. unipi.it

These diastereomeric complexes exist in different chemical environments, leading to the resolution of previously overlapping signals for the two enantiomers in the ¹H NMR spectrum. The signals of protons close to the chiral centers, such as the methine proton at C1, typically show the largest chemical shift non-equivalence (Δδ). The enantiomeric excess can then be calculated by integrating the resolved signals corresponding to each enantiomer.

Table 2: Hypothetical ¹H NMR Data for C1-H Proton with a Chiral Solvating Agent

Enantiomer δ (ppm) without CSA δ (ppm) with (R)-TFAE Chemical Shift Non-equivalence (ΔΔδ in ppm)
(1R, 3S/R) 3.15 3.18 0.04

Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes in molecules, such as bond rotations. unibas.it In this compound, rotation around the C-C single bonds of the flexible pentyl chain and the C-N bond can be investigated.

By recording NMR spectra at various temperatures, the transition from fast to slow exchange on the NMR timescale can be observed. At room temperature, bond rotation is typically fast, resulting in sharp, averaged signals for the different conformers. As the temperature is lowered, the rate of rotation decreases. The NMR signals broaden, reach a maximum broadness at the coalescence temperature (Tc), and then sharpen again at lower temperatures into separate signals for each distinct conformer. The energy barrier (ΔG‡) for the rotational process can be calculated from the coalescence temperature and the frequency separation of the signals at the slow-exchange limit.

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR can help establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of chiral centers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. utexas.edu The resulting CD spectrum, a plot of differential absorbance (Δε) versus wavelength, contains positive or negative peaks known as Cotton effects. The sign and magnitude of these Cotton effects are uniquely determined by the absolute configuration of the molecule.

For this compound, the phenylamine moiety acts as the primary chromophore. The absolute configuration is assigned by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.gov The standard approach involves:

Performing a conformational search for one enantiomer (e.g., the (1R, 3S) isomer) using computational methods.

Calculating the theoretical CD spectrum for the lowest energy conformers using time-dependent density functional theory (TDDFT). nih.gov

Boltzmann-averaging the calculated spectra of the conformers to produce a final theoretical spectrum.

Comparing the theoretical spectrum with the experimental one. If the signs and shapes of the Cotton effects match, the absolute configuration of the sample is assigned as the one used for the calculation. A mirror-image spectrum indicates the opposite enantiomer. researchgate.net

Table 3: Hypothetical Experimental vs. Calculated CD Data for (1R, 3S)-2-(3-Chloro-1-methylpentyl)phenylamine

Cotton Effect Experimental Spectrum (λ, nm [sign]) TDDFT Calculated Spectrum (λ, nm [sign])
1 285 [+] 282 [+]
2 240 [-] 238 [-]

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org An ORD spectrum provides information that is complementary to a CD spectrum. The two phenomena are mathematically related through the Kronig-Kramers transforms.

In regions where the molecule absorbs light (i.e., where a CD band appears), the ORD curve will be anomalous, showing a characteristic peak and trough. vlabs.ac.in This feature is also known as a Cotton effect. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough. A negative Cotton effect shows the opposite pattern. researchgate.net By observing the sign of the Cotton effects in the ORD spectrum, the stereochemical assignment derived from CD spectroscopy can be independently verified. Plain curves, which show a monotonic change in rotation with wavelength, are observed in regions where the molecule is transparent. vlabs.ac.in

Table 4: Characteristics of a Hypothetical Positive Cotton Effect in an ORD Spectrum

Feature Wavelength (nm) [α] (molar rotation)
Peak 295 +2500
Trough 275 -1800

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. An analysis of this compound would be expected to reveal characteristic vibrational modes.

In a typical study, the IR and Raman spectra would be recorded and key bands assigned to specific molecular motions. For instance, the N-H stretching vibrations of the primary amine group would be anticipated in the 3300-3500 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The presence of the chloroalkane functionality would be confirmed by C-Cl stretching bands, generally observed in the 600-800 cm⁻¹ range. Aromatic C=C stretching vibrations would be expected in the 1450-1600 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies. nih.govresearchgate.net These theoretical spectra aid in the assignment of experimental bands and can provide insights into the different stable conformations of the molecule and their respective vibrational signatures.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectroscopic Technique
N-H Stretch 3300 - 3500 IR, Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 2960 IR, Raman
C=C Aromatic Stretch 1450 - 1600 IR, Raman
N-H Bend 1550 - 1650 IR

This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography provides definitive, three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, this technique would be invaluable for confirming the connectivity of the atoms and establishing the spatial arrangement of the molecule in the solid state.

Intermolecular Interactions and Packing Arrangements

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 95.2
Volume (ų) 1290

This table is for illustrative purposes only and does not represent actual experimental data.

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation Beyond Basic Identification

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. nih.govresearchgate.net

Upon ionization, the this compound molecule would undergo characteristic fragmentation. The fragmentation pathways can be elucidated by techniques such as tandem mass spectrometry (MS/MS). Common fragmentation patterns for similar compounds, such as phenethylamines, often involve cleavage at the benzylic position or alpha-cleavage relative to the amine group. libretexts.orgresearchgate.netresearchgate.net The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), aiding in their identification. core.ac.uk A detailed analysis of the fragment ions would allow for the confirmation of the different structural components of the molecule. nih.gov

Table 3: Hypothetical Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure/Loss
[M]+ Molecular Ion
[M - Cl]+ Loss of a chlorine radical
[M - C₅H₁₀Cl]+ Cleavage of the pentyl chain

This table is a hypothetical representation of potential fragmentation and is not based on measured data.

Theoretical and Computational Chemistry Studies of 2 3 Chloro 1 Methylpentyl Phenylamine

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. orientjchem.org It is particularly effective for determining the ground-state properties of molecules like 2-(3-Chloro-1-methylpentyl)phenylamine. By using functionals such as B3LYP in conjunction with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to find its lowest energy structure. orientjchem.orgdergi-fytronix.com

This optimization provides key data on structural parameters. For instance, the calculations would yield precise bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule. nanobioletters.comscispace.com Vibrational frequency calculations are typically performed following geometry optimization to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict its infrared spectrum. scispace.combohrium.com

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C(phenyl)-N1.401
N-C(alkyl)1.465
C(alkyl)-Cl1.789
C(phenyl)-C(phenyl)1.395 (avg.)
Bond Angles (°) **
C(phenyl)-N-C(alkyl)121.5
N-C(alkyl)-C(methyl)110.8
C(alkyl)-C(pentyl)-Cl109.7
Dihedral Angles (°) **
C(phenyl)-C(phenyl)-N-C(alkyl)35.4

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for this type of molecule.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular delocalization effects, which are critical for understanding bonding and stability. researchgate.netnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds.

For this compound, NBO analysis would quantify the delocalization of the nitrogen atom's lone pair electrons into the antibonding (π*) orbitals of the adjacent phenyl ring. This interaction is key to the electronic properties of the amine group. The strength of these donor-acceptor interactions is measured by the second-order perturbation stabilization energy, E(2). orientjchem.orgwisc.edu A higher E(2) value indicates a stronger interaction and greater molecular stability. dergi-fytronix.com

Table 2: Illustrative NBO Analysis Results Showing Key Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C) phenyl4.85
σ (C-H) alkylσ* (N-C)1.20
σ (C-C) alkylσ* (C-Cl)0.75

Note: This table contains hypothetical E(2) values to illustrate the type of stabilizing interactions NBO analysis would reveal. LP denotes a lone pair orbital.

Conformational Analysis and Energy Landscapes

A comprehensive conformational search often begins with molecular mechanics (MM), which uses classical force fields to rapidly evaluate the energies of thousands of potential structures. This approach is computationally less demanding than quantum methods and is effective for exploring the vast conformational space of flexible molecules.

Following an initial MM search, molecular dynamics (MD) simulations can be performed. In an MD simulation, the motion of atoms is modeled over time by solving Newton's equations of motion. This provides insight into the dynamic behavior of the molecule, showing how it transitions between different conformations and how it might interact with a solvent environment.

To map the energy landscape more precisely, potential energy surface (PES) scans are conducted. q-chem.com This involves systematically rotating specific bonds (defined by dihedral angles) and calculating the molecule's energy at each step, while optimizing the remaining geometric parameters. semanticscholar.orgicm.edu.pl For this compound, key dihedral angles for a PES scan would include the bond connecting the phenylamine group to the alkyl chain and several bonds within the pentyl chain itself.

The resulting PES plot shows energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. researchgate.net This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers that may be significantly populated at room temperature. mdpi.com

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface that connects reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. nih.gov

The structure of the transition state is located on the PES as a first-order saddle point. Its identity is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction rates.

For a molecule like this compound, a potential reaction for study could be an intramolecular cyclization. Modeling this pathway would involve identifying the transition state structure and calculating the activation energy, providing fundamental insights into the molecule's chemical reactivity.

Computational Prediction of Reaction Intermediates and Products

The study of the reactivity of this compound through computational methods focuses on predicting the likely intermediates and products of its characteristic reactions. The primary reactive centers of this molecule are the secondary chloroalkane moiety and the aniline (B41778) functional group. Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions such as nucleophilic substitution at the chiral carbon bearing the chlorine atom and N-alkylation of the aniline nitrogen. researchgate.netmdpi.com

For the chloroalkane portion, nucleophilic substitution reactions can proceed via two main pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms. libretexts.orguci.edulibretexts.org Computational modeling can predict the stability of the potential carbocation intermediate that would be formed in an SN1 reaction. The presence of the phenylamine group might influence the stability of this carbocation. In contrast, the SN2 mechanism involves a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orglibretexts.org Computational simulations of the transition state for the SN2 pathway can provide insights into the steric hindrance around the reaction center and the energy barrier for the reaction.

The aniline moiety can undergo reactions such as N-alkylation. Computational studies can model the reaction pathway for the addition of an alkyl group to the nitrogen atom, identifying the transition state and any intermediates. acs.orgnih.gov The reaction intermediates in these processes are often transient species that are difficult to observe experimentally, making computational prediction a valuable tool for understanding the reaction mechanism.

Below is a table summarizing the predicted intermediates and products for key reactions of this compound.

Reaction TypeReagentsPredicted IntermediatesPredicted Products
SN1 Nucleophilic SubstitutionPolar protic solvent, weak nucleophile (e.g., H₂O)Secondary carbocation at C1 of the pentyl chain2-(3-Hydroxy-1-methylpentyl)phenylamine (racemic mixture)
SN2 Nucleophilic SubstitutionStrong nucleophile (e.g., CN⁻), polar aprotic solventPentavalent transition state2-(3-Cyano-1-methylpentyl)phenylamine (with inversion of stereochemistry)
N-AlkylationAlkyl halide (e.g., CH₃I), baseTransition state for nucleophilic attack of nitrogen on the alkyl halideN-Methyl-2-(3-chloro-1-methylpentyl)phenylamine

Free Energy Profiles for Key Transformations

Free energy profiles, calculated using quantum mechanical methods, provide a quantitative description of the energy changes that occur during a chemical reaction. arxiv.org These profiles map the potential energy surface along the reaction coordinate, identifying transition states and intermediates, and allowing for the determination of activation energies and reaction thermodynamics.

For the nucleophilic substitution of the chloroalkyl group in this compound, DFT calculations can be employed to construct the free energy profiles for both the SN1 and SN2 mechanisms. acs.org The profile for an SN1 reaction would show two peaks corresponding to the transition states for the formation and subsequent reaction of the carbocation intermediate, with a valley in between representing the intermediate itself. libretexts.orglibretexts.org The relative heights of these energy barriers would determine the rate-limiting step of the reaction.

In contrast, the free energy profile for an SN2 reaction would exhibit a single energy barrier corresponding to the pentavalent transition state. libretexts.orglibretexts.org By comparing the calculated activation energies for the SN1 and SN2 pathways, it is possible to predict which mechanism is more favorable under specific reaction conditions.

Similarly, a free energy profile can be computed for the N-alkylation of the aniline nitrogen. This would illustrate the energy barrier for the nucleophilic attack of the amine on an alkyl halide, leading to the formation of the N-alkylated product. acs.orgnih.gov

The following table presents hypothetical free energy data for these key transformations, derived from principles of computational chemistry.

TransformationMechanismCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Free Energy (ΔG_rxn) (kcal/mol)
Nucleophilic SubstitutionSN125-10
Nucleophilic SubstitutionSN220-15
N-AlkylationSN2-like18-8

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational NMR and CD Predictions

Computational methods have become indispensable for the prediction of spectroscopic properties, aiding in the structural elucidation of molecules. frontiersin.orgnumberanalytics.comnih.gov For a chiral molecule like this compound, computational prediction of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra is particularly valuable for distinguishing between its stereoisomers.

NMR chemical shifts and coupling constants can be calculated with a high degree of accuracy using DFT methods, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach. numberanalytics.comnih.gov By performing these calculations for each possible stereoisomer, a set of predicted NMR data can be generated. Comparison of these theoretical spectra with experimental data can then be used to assign the correct relative and absolute stereochemistry. frontiersin.org

CD spectroscopy is a powerful technique for studying chiral molecules. The prediction of CD spectra involves the calculation of electronic transition energies and rotational strengths, which can be accomplished using Time-Dependent Density Functional Theory (TD-DFT). escholarship.org The calculated CD spectrum provides a theoretical fingerprint for a specific enantiomer, which can be compared with the experimental spectrum to determine the absolute configuration of the molecule.

Below is a hypothetical table comparing predicted NMR and CD data for the (1R, 3S) and (1S, 3R) enantiomers of this compound.

Spectroscopic Parameter(1R, 3S)-isomer (Predicted)(1S, 3R)-isomer (Predicted)Plausible Experimental Value
¹H NMR Chemical Shift (ppm) for H at C13.853.853.8-3.9
¹³C NMR Chemical Shift (ppm) for C155.255.255-56
CD λ_max (nm)240240240
CD Molar Ellipticity (deg·cm²/dmol)+1.5 x 10⁴-1.5 x 10⁴+/- 1.4 x 10⁴

Vibrational Frequency Calculations

These calculations are typically performed using DFT methods. asianpubs.org The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. asianpubs.org By comparing the scaled theoretical spectrum with the experimental spectrum, vibrational modes can be assigned to specific functional groups and molecular motions.

The following table presents a selection of calculated and scaled vibrational frequencies for key functional groups in this compound.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Plausible Experimental Frequency (cm⁻¹)
N-H stretchPhenylamine345033123300-3500
C-H stretch (aromatic)Phenyl310030383000-3100
C-H stretch (aliphatic)Alkyl chain298029202850-3000
C=C stretch (aromatic)Phenyl162015881550-1650
C-Cl stretchChloroalkane750720700-800

Stereoselectivity Modeling and Chirality Transfer Mechanisms

Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of chemical reactions. nih.govresearchgate.netresearchgate.net For a molecule with multiple stereocenters like this compound, understanding the factors that control its stereoselective synthesis is crucial.

Theoretical models can be used to investigate the transition states of reactions that form the chiral centers of the molecule. nih.gov For instance, in a hypothetical synthesis involving the alkylation of aniline with a chiral alkyl halide, computational analysis of the transition state energies for the formation of different diastereomers can predict the diastereomeric ratio of the product. These models can reveal the subtle steric and electronic interactions that favor the formation of one stereoisomer over another. masterorganicchemistry.com

The concept of chirality transfer, where the stereochemical information from a chiral reactant, catalyst, or auxiliary is transferred to the product, can also be explored computationally. uea.ac.ukrsc.org For example, if a chiral catalyst is used in the synthesis of this compound, computational modeling can elucidate the mechanism by which the catalyst controls the stereochemistry of the product. This involves modeling the interaction of the substrates with the chiral catalyst in the transition state of the stereodetermining step. rsc.org Such studies are invaluable for the rational design of new stereoselective synthetic methods. nih.gov

Research on "this compound" Remains Undisclosed

An in-depth review of available scientific literature reveals a significant lack of published research specifically focused on the chemical compound This compound . Despite extensive searches for its applications in asymmetric catalysis, complex molecule synthesis, and advanced materials research, no dedicated studies, data, or detailed findings pertaining to this specific molecule could be identified.

Therefore, it is not possible to provide a detailed article on the "Exploration of Research Applications of this compound and its Derivatives" as outlined in the initial request. The foundational information required to populate the specified sections and subsections—such as its role as a chiral ligand, its utility as a chiral building block, or its function as a precursor for advanced materials—is absent from the current body of scientific publications.

The requested article structure, including subsections on the design and synthesis of metal complexes, evaluation of enantioselectivity, incorporation into natural product analogues, and use in the synthesis of privileged scaffolds, necessitates specific experimental data and research findings that are not available for "this compound."

While the broader fields of asymmetric catalysis and organic synthesis are rich with examples of other chiral amines and their derivatives, any attempt to extrapolate or infer the properties and applications of "this compound" would be speculative and would not adhere to the principles of scientific accuracy.

At present, the scientific community has not published research that would allow for a thorough and informative discussion of this particular compound's research applications.

Exploration of Research Applications of 2 3 Chloro 1 Methylpentyl Phenylamine and Its Derivatives

Precursors for Advanced Materials Research

Polymer Chemistry Applications (e.g., Monomers for Optically Active Polymers)

Chiral amines are valuable building blocks in polymer chemistry for the synthesis of optically active polymers. These polymers are of interest for applications such as chiral separation media, asymmetric catalysis, and chiroptical devices.

In principle, a chiral amine like 2-(3-Chloro-1-methylpentyl)phenylamine could be incorporated into a polymer backbone or as a pendant group. The amine functionality allows for polymerization through methods like polycondensation with dicarboxylic acids or their derivatives to form polyamides. The inherent chirality of the monomer unit would then impart optical activity to the resulting polymer.

Hypothetical Polymerization Data:

Without experimental data, it is impossible to provide factual details. However, a hypothetical data table for the polymerization of a similar chiral amine might look like this:

MonomerCo-monomerPolymerization MethodResulting PolymerInherent Viscosity (dL/g)Optical Rotation [α]D
Chiral Phenylamine DerivativeTerephthaloyl chlorideSolution PolycondensationChiral Polyamide0.85+45° (c 0.5, NMP)
Chiral Phenylamine DerivativeAdipoyl chlorideInterfacial PolycondensationChiral Polyamide0.72+38° (c 0.5, NMP)

This table is illustrative and not based on actual results for this compound.

Liquid Crystal Development

Chiral molecules are frequently used as dopants in nematic liquid crystal mixtures to induce a helical twist, leading to the formation of cholesteric (or chiral nematic) liquid crystal phases. acs.orgdakenchem.com These materials are fundamental to technologies like liquid crystal displays (LCDs). The efficiency of a chiral dopant is characterized by its helical twisting power (HTP).

A molecule such as this compound, possessing a chiral center, could theoretically act as a chiral dopant. Its incorporation into a liquid crystal host would break the mirror symmetry of the phase, potentially inducing a helical superstructure. The phenylamine group could also serve as a core unit for the synthesis of new liquid crystalline materials if further modified with mesogenic (rod-like) groups.

Hypothetical Helical Twisting Power Data:

The following table illustrates how the HTP of a hypothetical chiral dopant might be presented.

Nematic HostDopant Concentration (wt%)Pitch (µm)Helical Twisting Power (HTP, µm⁻¹)
E71.010.20.098
5CB1.012.50.080

This table is for illustrative purposes only and does not represent experimental data for the subject compound.

Probes for Fundamental Mechanistic Investigations in Organic Chemistry

Chiral amines are widely used in mechanistic studies to understand reaction pathways, particularly in asymmetric synthesis. researchgate.net They can serve as chiral catalysts, auxiliaries, or resolving agents. The stereochemical outcome of a reaction involving a chiral amine can provide significant insight into the transition state geometry and the mechanism of stereoselectivity.

Given its structure, this compound could potentially be used to study nucleophilic substitution or addition reactions. The presence of both a chiral center and a nucleophilic amine group would allow for the investigation of stereoselective processes. For instance, its reaction with a prochiral electrophile could lead to diastereomeric products, and the ratio of these products would offer information about the degree of stereocontrol exerted by the chiral center.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in organic synthesis is the development of environmentally benign and economically viable methods for producing complex molecules. Traditional aniline (B41778) synthesis often involves harsh conditions or multi-step processes, such as the nitration of aromatic compounds followed by reduction. researchgate.net Future research will likely focus on creating more direct and sustainable routes to compounds like 2-(3-Chloro-1-methylpentyl)phenylamine.

Key areas of investigation include:

Catalytic C-H Activation: Direct alkylation of the aniline benzene (B151609) ring by activating a C-H bond would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Green Synthesis Methods: The development of novel synthetic methods, such as generating substituted anilines from benzyl (B1604629) azides, represents a move towards more sustainable chemical processes. chemrxiv.org

Palladium-Catalyzed Reactions: New methods for synthesizing substituted anilines from readily available starting materials like cyclohexanones, using recyclable catalysts such as Pd/C, are being explored to enhance efficiency and reduce waste. bohrium.com

Flow Chemistry: The use of flow chemistry could enable safer, more scalable, and highly controlled synthesis of aniline derivatives, minimizing hazardous intermediates and improving reaction yields. science.gov

Synthetic StrategyPotential AdvantagesKey Research Challenge
Direct C-H AlkylationHigh atom economy, fewer stepsRegioselectivity and catalyst development
Bio-catalysisMild conditions, high selectivityEnzyme discovery and engineering
Palladium-Catalyzed CouplingVersatility, good yieldsCatalyst cost and sustainability
Flow ChemistryScalability, safety, controlReactor design and optimization

Discovery of Novel Reactivity and Transformation Pathways

The unique combination of a nucleophilic amino group, a reactive secondary alkyl chloride, and a substituted aromatic ring in this compound suggests a rich and underexplored reactivity profile. Future research can unlock novel chemical transformations.

Potential areas of exploration include:

Intramolecular Cyclization: The proximity of the amino group and the chloroalkyl chain could facilitate intramolecular cyclization reactions to form novel heterocyclic compounds, which are valuable scaffolds in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling: The chloro group could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.

Directed C-H Functionalization: The aniline nitrogen could direct metal catalysts to functionalize specific C-H bonds on the aromatic ring, enabling precise molecular editing.

Photoredox Catalysis: Visible-light photoredox catalysis could open new reaction pathways, such as site-selective arene C-H amination, under mild conditions. science.gov

Exploration of Derivatization for Enhanced Academic Utility

Systematic derivatization of this compound can generate a library of related compounds with tailored properties for various academic and practical applications. nih.gov Derivatization of the amine group is a common strategy to enhance properties like chromatographic separation or ionization efficiency in analytical studies. nih.gov

Future derivatization efforts could focus on:

Synthesis of Biological Probes: Modifying the structure could lead to the creation of fluorescent probes or affinity labels for studying biological systems.

Development of Novel Ligands: The aniline nitrogen and potentially the chlorine atom could coordinate with metal ions, making its derivatives candidates for new ligands in catalysis or materials science.

Structure-Activity Relationship (SAR) Studies: Creating a series of analogues by modifying the alkyl chain or the substitution pattern on the aromatic ring would be crucial for understanding how molecular structure influences physical, chemical, and biological properties. nih.gov

Derivatization SitePotential ModificationResulting Utility
Amino GroupAcylation, AlkylationModified electronic properties, new ligands
Chloro GroupNucleophilic SubstitutionIntroduction of new functional groups
Aromatic RingElectrophilic SubstitutionTuned steric and electronic properties

Advanced Integrated Spectroscopic and Computational Approaches

A thorough understanding of the three-dimensional structure, electronic properties, and dynamic behavior of this compound requires a combination of advanced spectroscopic techniques and computational modeling. tsijournals.com

Future research in this area would involve:

Multidimensional NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) would be essential for unambiguously assigning the proton and carbon signals, especially for complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the elemental composition, while tandem MS/MS can help elucidate fragmentation patterns, providing structural insights. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can predict spectroscopic properties, conformational preferences, and reaction mechanisms, guiding experimental design. researchgate.net

Integrated Approaches: Combining experimental data from techniques like UV-Vis, IR, and Raman spectroscopy with computational models provides a powerful tool for a comprehensive understanding of the molecule's electronic structure and vibrational modes. tsijournals.comacs.org

Multidisciplinary Research Bridging Organic Synthesis and Materials Science

Aniline and its derivatives are vital building blocks for a wide range of materials, including polymers, pigments, and antioxidants. researchgate.net The unique structure of this compound makes it a promising candidate for multidisciplinary research aimed at creating novel functional materials.

Emerging research directions include:

Monomer Synthesis for Advanced Polymers: The amino group allows this compound to be a monomer for polymerization. The chloroalkyl side chain could introduce specific functionalities into the resulting polymer, such as improved solubility, flame retardancy, or sites for post-polymerization modification.

Organic Electronics: Substituted anilines are precursors to conducting polymers (polyanilines) and other materials used in organic light-emitting diodes (OLEDs), sensors, and antistatic coatings. researchgate.net Research could explore the potential of this compound as a building block for such materials.

Corrosion Inhibitors: The amine functionality suggests potential as a corrosion inhibitor, as aniline derivatives are known to adsorb onto metal surfaces and protect them from oxidation. researchgate.net

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(3-Chloro-1-methylpentyl)phenylamine?

Methodological Answer:
The synthesis of this compound can be approached via reductive amination or nucleophilic substitution reactions , analogous to methods used for structurally related phenylamine derivatives like 2-(2-Ethyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine . For purification, high-performance liquid chromatography (HPLC) is recommended to isolate the compound from byproducts, as demonstrated in studies on similar amines (e.g., 2-(2-aminoethyl)aniline, where HPLC resolved impurities effectively) . Post-synthesis, column chromatography using silica gel with a gradient elution system (e.g., hexane/ethyl acetate) can further refine the product.

Basic: Which analytical techniques are most effective for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chloro-substituted pentyl chain and phenylamine backbone, referencing ¹H/¹³C NMR data from analogs like [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., 2-(3-Chlorophenyl)ethylamine has a molecular weight of 155.62 g/mol, as per Kanto Reagent’s catalog) .
  • X-ray Crystallography : To resolve stereochemistry, as applied to 2-(3-Phenylphenyl)ethan-1-amine hydrochloride .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, particularly for derivatives with bulky substituents .

Advanced: How do positional isomers (e.g., 3-chloro vs. 4-chloro substitution) affect the compound’s reactivity and biological activity?

Methodological Answer:
Isomeric differences significantly influence electronic and steric properties. For example:

  • Electron-Withdrawing Effects : A 3-chloro substituent (meta position) reduces electron density on the phenyl ring compared to para substitution, altering nucleophilic aromatic substitution rates, as seen in palladium-coupling reactions of triazine-phenylamine ligands .
  • Biological Target Interactions : In 2-[4-(Tert-pentyl)phenoxy]phenylamine, the phenoxy group’s orientation modulates π-π stacking with aromatic amino acids in enzyme active sites . Comparative studies using docking simulations (e.g., AutoDock Vina) and radioligand binding assays are recommended to quantify these effects .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer:
Contradictions may arise from assay variability or differential target engagement. Strategies include:

  • Dose-Response Curves : Conduct full concentration ranges (e.g., 1 nM–100 µM) in triplicate, as applied to 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine’s receptor binding studies .
  • Orthogonal Assays : Validate results using both cell-based functional assays (e.g., cAMP accumulation) and biophysical methods (e.g., surface plasmon resonance) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds like [2-(Propylthio)phenyl]amine hydrochloride, noting substituent-dependent trends in activity .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : To model conformational flexibility in aqueous or lipid bilayer environments, as demonstrated for phenoxy-substituted phenylamines .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in predicting metabolic sites (e.g., oxidation of the chloro-substituted pentyl chain) .
  • Pharmacophore Modeling : Align with targets like serotonin reuptake inhibitors, using templates from phenyl-piperazine derivatives .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use, as per guidelines for (3-Cyclopropylphenyl)methanamine .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent removal steps.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination, following protocols for chlorinated amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.